molecular formula C20H20N2O3 B5356786 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide

Numéro de catalogue B5356786
Poids moléculaire: 336.4 g/mol
Clé InChI: XQDIMWBSOSNHMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as MBX-8025, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a potential drug candidate for treating various metabolic disorders, including dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes mellitus.

Mécanisme D'action

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide exerts its pharmacological effects by activating PPAR-alpha, a nuclear receptor that regulates lipid and glucose metabolism. By activating PPAR-alpha, this compound increases the expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. This results in improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in both preclinical and clinical studies. These include:
- Improved lipid metabolism: this compound reduces plasma triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels, while increasing high-density lipoprotein cholesterol levels.
- Reduced inflammation: this compound reduces the expression of pro-inflammatory cytokines and markers of inflammation in animal models and humans.
- Improved insulin sensitivity: this compound improves insulin sensitivity and glucose tolerance in animal models and humans.
- Reduced liver fat: this compound reduces liver fat content in animal models and humans with non-alcoholic fatty liver disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide in lab experiments is its well-established pharmacological effects and mechanism of action. It is also relatively easy to synthesize and has good bioavailability. However, one limitation is that its effects may vary depending on the animal model used, and its safety and efficacy in humans are still being evaluated.

Orientations Futures

There are several future directions for the research and development of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide. These include:
- Further clinical trials to evaluate its safety and efficacy in treating dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes mellitus.
- Investigating its potential therapeutic effects on other metabolic disorders, such as obesity and metabolic syndrome.
- Exploring its mechanism of action in more detail and identifying novel targets for drug development.
- Developing new analogs of this compound with improved pharmacological properties and efficacy.

Méthodes De Synthèse

The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide involves the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 2-methyl-5-(4-methylphenyl)furan-3-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminobenzonitrile to form the final product, this compound.

Applications De Recherche Scientifique

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders. In preclinical studies, it has been shown to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity. Clinical trials have also demonstrated its efficacy in reducing triglycerides and improving other lipid parameters in patients with dyslipidemia.

Propriétés

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-5-8-17-16(10-12)22-20(25-17)14-7-6-13(2)15(11-14)21-19(23)18-4-3-9-24-18/h5-8,10-11,18H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDIMWBSOSNHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.